
2-methyl-N-(1-methylbutyl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(1-methylbutyl)-3-nitrobenzamide, also known as N-(1-methylbutyl)-2-methylnicotinamide or MLN-4924, is a small molecule inhibitor of NEDD8-activating enzyme (NAE) that has shown promising results in preclinical studies as a potential anticancer agent. NAE is an essential enzyme in the process of neddylation, which is a post-translational modification that regulates the activity of many proteins involved in cell cycle control, DNA damage response, and other cellular processes. Inhibition of NAE by MLN-4924 leads to the accumulation of neddylated proteins and subsequent cell cycle arrest and apoptosis in cancer cells.
Mécanisme D'action
ML2-methyl-N-(1-methylbutyl)-3-nitrobenzamide4924 exerts its antitumor activity by inhibiting NAE, which is responsible for the activation of the ubiquitin-like protein NEDD8. NEDD8 conjugation to target proteins, a process called neddylation, regulates their activity and stability. Inhibition of NAE by ML2-methyl-N-(1-methylbutyl)-3-nitrobenzamide4924 leads to the accumulation of neddylated proteins, which in turn leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
ML2-methyl-N-(1-methylbutyl)-3-nitrobenzamide4924 has been shown to induce cell cycle arrest at the G2/M phase, which is associated with increased expression of p21 and decreased expression of cyclin B1. ML2-methyl-N-(1-methylbutyl)-3-nitrobenzamide4924 also induces apoptosis in cancer cells, which is mediated by the activation of caspases and the upregulation of pro-apoptotic proteins such as Bax and Bak. In addition, ML2-methyl-N-(1-methylbutyl)-3-nitrobenzamide4924 has been shown to inhibit angiogenesis and tumor growth by suppressing the expression of vascular endothelial growth factor (VEGF) and other pro-angiogenic factors.
Avantages Et Limitations Des Expériences En Laboratoire
ML2-methyl-N-(1-methylbutyl)-3-nitrobenzamide4924 has several advantages as a research tool, including its specificity for NAE and its ability to induce cell cycle arrest and apoptosis in cancer cells. However, there are also some limitations to its use in laboratory experiments. ML2-methyl-N-(1-methylbutyl)-3-nitrobenzamide4924 is a small molecule inhibitor that may have off-target effects, and its potency may vary depending on the cell type and experimental conditions. In addition, the use of ML2-methyl-N-(1-methylbutyl)-3-nitrobenzamide4924 in animal models may be limited by its pharmacokinetic properties, such as its solubility and bioavailability.
Orientations Futures
For research on ML2-methyl-2-methyl-N-(1-methylbutyl)-3-nitrobenzamide(1-methylbutyl)-3-nitrobenzamide4924 may include the identification of biomarkers that can predict response to treatment, the development of combination therapies that enhance its antitumor activity, and the investigation of its potential use in other diseases that are characterized by dysregulated neddylation, such as neurodegenerative disorders and viral infections.
Méthodes De Synthèse
The synthesis of ML2-methyl-N-(1-methylbutyl)-3-nitrobenzamide4924 involves several steps, starting from commercially available starting materials. The first step is the conversion of 2-methylpyridine to 2-methyl-3-pyridinemethanol, which is then converted to 2-methyl-3-pyridinemethanesulfonyl chloride. The resulting compound is then reacted with 2-methyl-N-(1-methylbutyl)-3-nitrobenzamide(1-methylbutyl)amine to form the desired product, ML2-methyl-N-(1-methylbutyl)-3-nitrobenzamide4924, in high yield and purity.
Applications De Recherche Scientifique
ML2-methyl-N-(1-methylbutyl)-3-nitrobenzamide4924 has been extensively studied in preclinical models of various types of cancer, including leukemia, lymphoma, breast cancer, prostate cancer, and others. In vitro studies have shown that ML2-methyl-N-(1-methylbutyl)-3-nitrobenzamide4924 can induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. In vivo studies have demonstrated significant antitumor activity of ML2-methyl-N-(1-methylbutyl)-3-nitrobenzamide4924 in xenograft models of various cancers, including those that are resistant to conventional chemotherapy.
Propriétés
IUPAC Name |
2-methyl-3-nitro-N-pentan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-4-6-9(2)14-13(16)11-7-5-8-12(10(11)3)15(17)18/h5,7-9H,4,6H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTSONSSJSIHQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

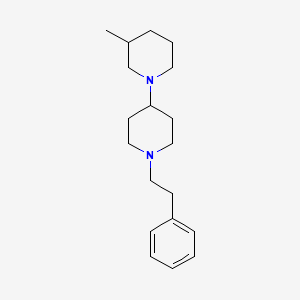
![4-[(1'-acetyl-1,4'-bipiperidin-4-yl)oxy]-3-chloro-N-(2-methoxyethyl)benzamide](/img/structure/B4980241.png)
![2-bromo-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4980245.png)
![ethyl 1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B4980252.png)
![[(2S)-1-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2-pyrrolidinyl]methanol](/img/structure/B4980258.png)
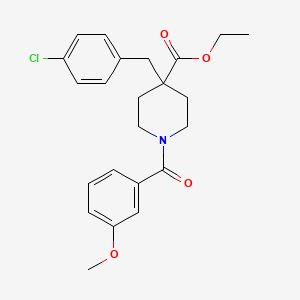
![4-methyl-2-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B4980264.png)
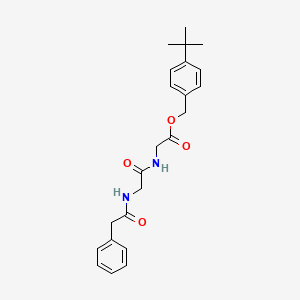
![2-{[(6-methoxy-2-naphthyl)oxy]acetyl}-N-(2-methoxyphenyl)hydrazinecarboxamide](/img/structure/B4980274.png)
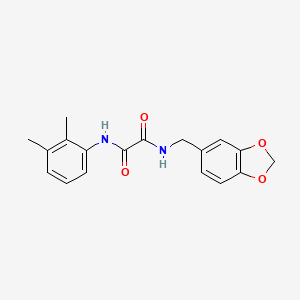
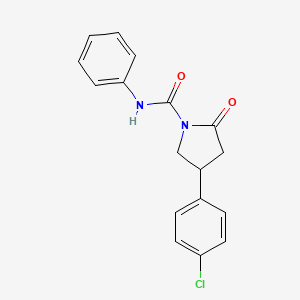
![3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B4980304.png)
![8-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4980315.png)
![2-[6-(4-morpholinyl)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl]ethyl trifluoroacetate](/img/structure/B4980319.png)